molecular formula C13H9Cl3N2O B565186 3,​4,​4'-​Trichlorocarbanilide-13C6(Triclocarban-13C6) CAS No. 1216457-76-9

3,​4,​4'-​Trichlorocarbanilide-13C6(Triclocarban-13C6)

Cat. No. B565186
M. Wt: 321.532
InChI Key: ICUTUKXCWQYESQ-MROVPUMUSA-N
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Description

3,​4,​4’-​Trichlorocarbanilide-13C6 (Triclocarban-13C6) is an antibacterial agent used in liquid soaps and body washes . It is particularly effective against Gram-positive bacteria such as Staphylococcus aureus . It is a bacteriostatic compound that has been found in antibacterial soaps and other personal care products .


Molecular Structure Analysis

The molecular structure of 3,​4,​4’-​Trichlorocarbanilide-13C6 (Triclocarban-13C6) is represented by the linear formula Cl2C6H3NHCONHC6H4Cl . The molecular weight is 315.58 .


Physical And Chemical Properties Analysis

3,​4,​4’-​Trichlorocarbanilide-13C6 (Triclocarban-13C6) is a solid substance with a melting point of 254-256 °C (lit.) . It is soluble in methanol . The vapor pressure is less than 0.1 mmHg at 25 °C .

Scientific Research Applications

Electrochemistry-Mass Spectrometry and Biotransformation

Triclocarban (TCC), a widely used antibacterial agent, undergoes biotransformation which can be studied using electrochemical methods coupled to mass spectrometry. These studies reveal the formation of reactive metabolites, such as hydroxylated TCC derivatives, which may form reactive quinone imines. This insight is crucial for understanding the environmental and biological fate of TCC, highlighting the need for further research into its potential impacts on health and the environment (Baumann et al., 2010).

Metabolic Activation and Potential Toxicity

Research into the metabolic activation of TCC indicates that it can be converted by cytochrome P450 enzymes into glutathione adducts, suggesting a potential for covalent binding to proteins and, consequently, toxicity. These findings emphasize the importance of understanding the biochemical pathways involved in TCC metabolism and their implications for human health (Schebb et al., 2014).

Biotransformation by Bacterial Enzymes

The discovery of a novel amidase from Ochrobactrum sp. capable of degrading TCC and its dehalogenated congeners offers a promising avenue for bioremediation strategies. This enzyme, capable of hydrolyzing TCC to more biodegradable products, represents a significant step forward in understanding microbial pathways for the detoxification of environmental contaminants like TCC (Yun et al., 2017).

Environmental Detection and Analysis

The development of sensitive and accurate methods for detecting TCC and its metabolites in environmental samples is essential for assessing its distribution and impact. Techniques such as liquid chromatography-electrospray ionization mass spectrometry (LC/ESI/MS) enable the quantification of TCC at ng/L levels in aquatic environments, facilitating a better understanding of its persistence and mobility in water resources (Halden & Paull, 2004).

Regulatory Perspectives and Environmental Impact

The comprehensive review of triclosan and triclocarban regulation in the United States underscores the critical need for a reevaluation of the use and disposal of these compounds. By presenting a timeline of scientific evidence and regulatory actions, this research advocates for more sustainable and environmentally friendly antimicrobial agents, highlighting the urgency of addressing the widespread environmental contamination caused by these substances (Halden, 2014).

Safety And Hazards

Triclocarban is a potential endocrine-disrupting chemical with the capacity to modulate androgen and estrogen activities as well as other hormone-mediated biological processes . It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation . It interferes with mammalian reproduction and can cause methemoglobinemia in humans .

properties

CAS RN

1216457-76-9

Product Name

3,​4,​4'-​Trichlorocarbanilide-13C6(Triclocarban-13C6)

Molecular Formula

C13H9Cl3N2O

Molecular Weight

321.532

IUPAC Name

1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1+1,2+1,3+1,4+1,8+1,9+1

InChI Key

ICUTUKXCWQYESQ-MROVPUMUSA-N

SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl

synonyms

N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea-13C6;  3,4,4’-Trichlorodiphenylurea-13C6;  Cusiter-13C6;  Cutisan-13C6;  ENT 26925-13C6;  Genoface-13C6;  Preventol SB-13C6;  Procutene-13C6;  Solubacter-13C6;  TCC-13C6; 

Origin of Product

United States

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